![molecular formula C22H25N3O5 B557669 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid CAS No. 201485-38-3](/img/structure/B557669.png)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid
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Description
“®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid” is a compound with the molecular formula C23H27NO4 . It has a molecular weight of 381.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a fluorene group, a methoxy group, a carbonyl group, and an amino group . The InChI string for this compound is "InChI=1S/C23H27NO4/c1-15(2)13-16(11-12-22(25)26)24-23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,24,27)(H,25,26)/t16-/m1/s1" .Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 9 rotatable bonds .Scientific Research Applications
Preparation and Synthesis of Amino Acids
- Fmoc is used in the preparation of N-Fmoc-protected β2-homoamino acids, enabling large-scale preparation of Fmoc-β2hXaa-OH for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).
- Synthesis of non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives involves Fmoc (Adamczyk & Reddy, 2001).
- The compound is crucial in the synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Protected (Fmoc) β-Amino Acids, demonstrating its applicability in direct homologation processes (Ellmerer-Müller et al., 1998).
Molecular Self-Assembly
- Fmoc-modified aliphatic amino acids exhibit self-assembling properties, forming structures like flower-like and fibrous morphologies under varying conditions. This suggests potential in designing novel self-assembled architectures (Gour et al., 2021).
Analytical Chemistry
- Fmoc derivatives are used in electrospray ionization tandem mass spectrometry for characterizing and differentiating ureidopeptides (Ramesh et al., 2010).
- In chromatography, Fmoc acts as a fluorescent labeling reagent, aiding in the detection and resolution of amino acids (Hirano et al., 2004).
Peptide Synthesis
- Fmoc is pivotal in synthesizing oligomers derived from neuraminic acid analogues, aiding in the efficient synthesis of oligomers with varying lengths (Gregar & Gervay-Hague, 2004).
- It is also utilized in the synthesis of complex cyclodepsipeptides, providing guidelines for preparing intricate peptide structures (Pelay-Gimeno et al., 2016).
Nanotechnology
- Fmoc-protected amino acids are used as surfactants for carbon nanotubes, demonstrating applications in creating homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
properties
IUPAC Name |
(2R)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZUCXPETVPQIB-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427178 |
Source
|
Record name | N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |
CAS RN |
201485-38-3 |
Source
|
Record name | N~6~-Carbamoyl-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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